CLDQ

Description

BenchChem offers high-quality CLDQ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CLDQ including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

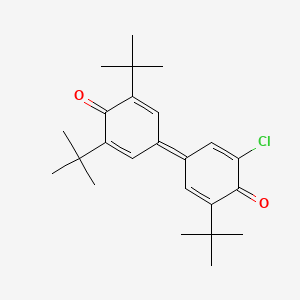

IUPAC Name |

2,6-ditert-butyl-4-(3-tert-butyl-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO2/c1-22(2,3)16-10-14(11-17(20(16)26)23(4,5)6)15-12-18(24(7,8)9)21(27)19(25)13-15/h10-13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAWLOMDHNZVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)Cl)C(C)(C)C)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712349 | |

| Record name | 3,3',5-Tri-tert-butyl-5'-chloro[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42933-96-0 | |

| Record name | 3,3',5-Tri-tert-butyl-5'-chloro[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chronic Liver Disease Questionnaire: A Technical Guide for Researchers and Clinicians

The Chronic Liver Disease Questionnaire (CLDQ) is a widely used, disease-specific patient-reported outcome (PRO) measure designed to assess the health-related quality of life (HRQoL) in individuals with chronic liver disease.[1][2][3] Developed in 1999 by Younossi et al., the CLDQ has become a crucial tool in both clinical practice and research, enabling a standardized evaluation of the multifaceted impact of liver disease on patients' lives.[3][4] This technical guide provides an in-depth overview of the CLDQ, its various adaptations, psychometric properties, and protocols for its use.

Core Concepts and Development

The development of the CLDQ was prompted by the need for a reliable and valid instrument to measure HRQoL specifically in patients with chronic liver disease, an aspect not fully captured by generic health surveys.[3] The initial development process involved identifying potential HRQoL-affecting items from patient interviews, expert opinions, and literature reviews.[3] This comprehensive list was then refined through patient importance ratings and factor analysis, resulting in a 29-item questionnaire.[1][3]

The standard CLDQ is structured into six distinct domains that cover the primary areas affected by chronic liver disease:

-

Abdominal Symptoms (AS)

-

Fatigue (FA)

-

Systemic Symptoms (SS)

-

Activity (AC)

-

Emotional Function (EF)

-

Worry (WO) [1]

Each item is rated on a 7-point Likert scale, with responses ranging from "all of the time" (a score of 1) to "none of the time" (a score of 7).[1] A higher score consistently indicates a better health-related quality of life.[1][5]

Disease-Specific Adaptations

Recognizing the unique symptomatic and psychological burdens of different liver pathologies, several specialized versions of the CLDQ have been developed and validated. These adaptations ensure greater sensitivity and relevance to specific patient populations:

-

CLDQ-HCV: For patients with Hepatitis C virus infection.[2][4]

-

CLDQ-NASH (or CLDQ-NAFLD): For individuals with non-alcoholic steatohepatitis or non-alcoholic fatty liver disease.[2][4][6] This version contains 36 items.[6][7][8]

-

CLDQ-PSC: A 24-item version tailored for patients with primary sclerosing cholangitis.[9]

-

CLDQ-HBV: For patients with Hepatitis B virus infection.[2]

-

CLDQ-MASH: For Metabolic Dysfunction-Associated Steatohepatitis.[4]

Psychometric Properties: A Quantitative Overview

The CLDQ and its variants have demonstrated robust psychometric properties across numerous validation studies in various languages and patient cohorts.[10][11][12][13] Key quantitative indicators of its reliability and validity are summarized below.

Internal Consistency

Internal consistency, typically measured by Cronbach's alpha, reflects the extent to which items within a domain measure the same underlying construct. The CLDQ consistently shows good to excellent internal consistency.

| Study/Version | Overall Cronbach's α | Domain Cronbach's α Range | Patient Population |

| Chinese (HK) CLDQ[1][13] | - | 0.58 - 0.90 | Chronic Hepatitis B |

| Malaysian English CLDQ[12] | 0.95 | - | Chronic Liver Disease |

| Malaysian Malay CLDQ[12] | 0.92 | - | Chronic Liver Disease |

| Thai CLDQ[14] | 0.96 | > 0.93 | Chronic Liver Disease |

| Romanian CLDQ-RO[15] | 0.93 | - | Chronic Liver Disease |

| CLDQ-NASH[7][8] | - | 0.80 - 0.94 | Non-alcoholic Steatohepatitis |

| Posthepatitic B Cirrhosis[10] | 0.905 | 0.442 - 0.848 | Posthepatitic B Cirrhosis |

Test-Retest Reliability

Test-retest reliability assesses the stability of the questionnaire's results over time in the absence of a change in the patient's condition. This is often evaluated using the intraclass correlation coefficient (ICC).

| Study/Version | Overall ICC | Domain ICC Range | Time Interval |

| Chinese (HK) CLDQ[1] | - | 0.23 - 0.72 | Not Specified |

| Malaysian English CLDQ[12] | 0.89 | - | Not Specified |

| Malaysian Malay CLDQ[12] | 0.93 | - | Not Specified |

| Thai CLDQ[14] | 0.88 | 0.68 - 0.90 | 1 to 4 weeks |

| Sinhala sCLDQ[11] | 0.695 (test-retest correlation) | 0.431 - 0.912 | 4 weeks |

Experimental Protocols

Administration of the CLDQ

The successful implementation of the CLDQ in a research or clinical setting requires adherence to a standardized protocol to ensure data quality and consistency.

Patient Eligibility:

-

Inclusion Criteria: Patients with a diagnosis of chronic liver disease. For specific versions (e.g., CLDQ-NASH), a confirmed diagnosis of the respective condition is required.[7]

-

Exclusion Criteria: Conditions that may confound the assessment of HRQoL, such as hepatic encephalopathy or other severe chronic illnesses, are often grounds for exclusion.[12]

Administration Procedure:

-

The questionnaire is typically self-administered by the patient.[16]

-

The administrator should provide clear instructions but avoid interpreting or rephrasing the questions.[16]

-

Patients are asked to reflect on their experiences over the "last two weeks."[15][16]

-

Assistance from next of kin may be permissible if the patient has difficulty understanding due to educational or cultural reasons; this assistance should be documented.[16]

-

Upon completion, the form should be checked for any missing items, and the patient should be encouraged to provide a response for all questions.[16]

Scoring and Interpretation

The scoring of the CLDQ is straightforward:

-

Each of the 29 items is scored on a scale of 1 to 7.

-

The scores for each of the six domains are calculated by taking the mean of the item scores within that specific domain.[1]

-

A total summary score is calculated by taking the mean of all the domain scores.[1][2]

Lower scores indicate a poorer health-related quality of life, while higher scores signify a better HRQoL.[1][5] The CLDQ has demonstrated the ability to differentiate between varying severities of liver disease, with scores generally decreasing as the disease progresses (e.g., from non-cirrhosis to compensated and then decompensated cirrhosis).[3][10][12]

Visualizing CLDQ Structure and Workflow

To further elucidate the structure and application of the CLDQ, the following diagrams are provided.

Conclusion

The Chronic Liver Disease Questionnaire is a robust and indispensable tool for the comprehensive assessment of health-related quality of life in patients with chronic liver disease. Its strong psychometric properties, ease of administration, and availability of disease-specific versions make it highly suitable for both clinical and research applications. By providing a standardized method to quantify the patient experience, the CLDQ facilitates a deeper understanding of the disease burden and the effectiveness of therapeutic interventions.

References

- 1. Psychometrics of the chronic liver disease questionnaire for Southern Chinese patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. liverpro.org [liverpro.org]

- 3. Development of a disease specific questionnaire to measure health related quality of life in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Website [eprovide.mapi-trust.org]

- 5. kasl.org [kasl.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Psychometrics of the chronic liver disease questionnaire for patients with posthepatitic B cirrhosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.kln.ac.lk [repository.kln.ac.lk]

- 12. bmjopen.bmj.com [bmjopen.bmj.com]

- 13. Psychometrics of the chronic liver disease questionnaire for Southern Chinese patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic liver disease questionnaire: Translation and validation in Thais - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. repository.niddk.nih.gov [repository.niddk.nih.gov]

A Technical Guide to the Chronic Liver Disease Questionnaire (CLDQ) and its Domains

The Chronic Liver Disease Questionnaire (CLDQ) is a patient-reported outcome (PRO) measure specifically designed to assess the health-related quality of life (HRQL) in individuals with chronic liver disease.[1][2][3] Developed to be a concise and easy-to-administer tool, the CLDQ provides both a summary score and domain-specific scores that correlate with the severity of the liver condition.[3][4] This technical guide provides an in-depth overview of the CLDQ, its various adaptations, the domains it measures, and the methodologies employed in its validation for researchers, scientists, and drug development professionals.

Core Concepts of the CLDQ

The CLDQ is a self-administered questionnaire that typically takes about 10 minutes to complete.[3] It comprises a series of questions, or items, that are grouped into specific domains, each targeting a different aspect of a patient's life affected by chronic liver disease. Responses are captured on a 7-point Likert scale, where higher scores indicate a better health-related quality of life.[1]

Versions of the Chronic Liver Disease Questionnaire

Since its initial development, several versions of the CLDQ have been created and validated for specific etiologies of chronic liver disease, ensuring greater specificity and relevance to different patient populations.[5]

The Original Chronic Liver Disease Questionnaire (CLDQ)

The foundational version of the questionnaire consists of 29 items categorized into six domains.[1][3]

-

Abdominal Symptoms: Assesses issues such as bloating and abdominal discomfort.

-

Fatigue: Measures feelings of tiredness and lack of energy.

-

Systemic Symptoms: Inquires about symptoms like itching, muscle cramps, and dizziness.

-

Activity: Gauges the impact of the disease on daily physical activities.

-

Emotional Function: Explores feelings of depression, anxiety, and irritability.

-

Worry: Focuses on concerns related to health, finances, and the future.

Disease-Specific Adaptations

To better capture the nuances of different liver conditions, several adaptations of the CLDQ have been developed:

-

CLDQ-HCV: A 29-item version tailored for patients with Hepatitis C virus infection, with four domains.[6]

-

CLDQ-NAFLD/NASH: A 36-item questionnaire for individuals with non-alcoholic fatty liver disease or non-alcoholic steatohepatitis, encompassing six domains.

-

CLDQ-PSC: A 24-item instrument for patients with primary sclerosing cholangitis, organized into five domains.[7]

-

CLDQ-PBC: A version specifically for patients with primary biliary cholangitis.[4]

-

CLDQ-MASH: A 35-item questionnaire for metabolic dysfunction-associated steatohepatitis with seven domains.[4]

The following diagram illustrates the hierarchical relationship between the original CLDQ and its subsequent adaptations.

Quantitative Data on CLDQ Domains

The reliability and validity of the CLDQ and its versions have been established through rigorous psychometric testing. Key quantitative metrics are summarized in the tables below.

Table 1: Internal Consistency of CLDQ Domains (Cronbach's α)

Internal consistency, a measure of how closely related a set of items are as a group, is typically assessed using Cronbach's alpha. A value above 0.70 is generally considered acceptable.

| CLDQ Version | Domain | Number of Items | Cronbach's α |

| CLDQ (NASH study) [8] | Abdominal Symptoms | 3 | 0.78 |

| Fatigue | 5 | 0.91 | |

| Systemic Symptoms | 5 | 0.79 | |

| Activity | 3 | 0.78 | |

| Emotional Function | 8 | 0.93 | |

| Worry | 5 | 0.91 | |

| CLDQ-HCV [6] | (Domains not specified) | 29 (total) | 0.84 - 0.94 |

| CLDQ (Thai validation) [1] | Overall | 29 | 0.96 |

| All Domains | - | > 0.93 | |

| CLDQ-NASH [9] | All Domains | 36 (total) | 0.80 - 0.94 |

| CLDQ-PSC [7] | All Domains | 24 (total) | 0.85 - 0.94 |

Table 2: Test-Retest Reliability of CLDQ (Intraclass Correlation Coefficient - ICC)

Test-retest reliability assesses the stability of a measure over time. The Intraclass Correlation Coefficient (ICC) is a common metric, with values closer to 1.0 indicating higher reliability.

| CLDQ Version | Time Interval | ICC (Overall Score) | ICC (Domain Scores) |

| CLDQ (Thai validation) [1] | 1-4 weeks | 0.88 | 0.68 - 0.90 |

| CLDQ-HCV [6] | Not specified | 0.84 - 0.93 (for domains) | - |

| sCLDQ (Sinhala validation) [10] | 4 weeks | 0.695 | 0.431 - 0.912 |

Table 3: Convergent Validity - Correlation of CLDQ Domains with SF-36 Domains (Pearson's r)

Convergent validity is demonstrated by a moderate to strong correlation between the measure and other similar constructs. The Short Form-36 (SF-36) is a generic HRQL questionnaire often used for this purpose.

| CLDQ Domain | Correlating SF-36 Domain | Correlation Coefficient (r) |

| Overall CLDQ Score [8] | Physical Component Summary (PCS) | 0.76 |

| Mental Component Summary (MCS) | 0.56 | |

| Emotional Function [8] | Mental Component Summary (MCS) | 0.82 |

| Fatigue [8] | Physical Component Summary (PCS) | 0.78 |

| Systemic Symptoms [8] | Physical Component Summary (PCS) | 0.73 |

| Systemic Symptoms [8] | Body Pain (BP) | 0.81 |

| Fatigue [8] | Vitality (VT) | 0.81 |

| Emotional Function [8] | Mental Health (MH) | 0.76 |

| Activity/Energy (CLDQ-HCV) [11] | Physical Function (PF) | 0.78 - 0.84 |

| Emotional (CLDQ-HCV) [11] | Mental Health (MH) | 0.58 |

Experimental Protocols: Development and Validation of the CLDQ

The development and validation of a patient-reported outcome measure like the CLDQ is a multi-step process designed to ensure the instrument is both reliable and valid.[12] The following outlines the typical methodology.

Phase 1: Item Generation and Reduction

-

Item Generation:

-

Conduct comprehensive literature reviews (e.g., Medline searches) to identify potential items related to the quality of life in patients with chronic liver disease.[3]

-

Hold focus groups with patients diagnosed with various chronic liver diseases to gather their perspectives on how the condition affects their daily lives.[7]

-

Consult with a panel of liver experts to generate a list of clinically relevant items.[3]

-

Compile an exhaustive list of all potential items from these sources. For the original CLDQ, this initial list contained 156 items.[3]

-

-

Item Reduction:

-

Administer the comprehensive list of items to a sample of patients with chronic liver disease.

-

Ask patients to identify which items they find problematic and to rate their importance.[3]

-

Eliminate items that are deemed unimportant by a significant portion of the patient sample (e.g., over 50%).[3]

-

Remove redundant questions to create a more concise questionnaire. The original CLDQ was reduced to 35 important items at this stage.[3]

-

Phase 2: Domain Structuring and Pre-testing

-

Factor Analysis:

-

Perform an exploratory factor analysis on the reduced item set to identify underlying constructs or domains.[3] This statistical method groups together items that are highly correlated.

-

Based on the factor analysis, define the domains of the questionnaire and assign the corresponding items to each domain.[3] For the original CLDQ, this process suggested six domains.[3]

-

-

Pre-testing:

-

Administer the draft questionnaire to a small group of patients to assess its clarity, comprehensibility, and ease of completion.[3]

-

Gather feedback from patients on the wording of the questions and the overall format of the questionnaire.

-

Make any necessary revisions based on patient feedback to produce the final version of the questionnaire.

-

The workflow for developing a patient-reported outcome measure like the CLDQ is visualized in the following diagram.

Phase 3: Psychometric Validation

-

Reliability Testing:

-

Internal Consistency: Administer the final questionnaire to a large cohort of patients. Calculate Cronbach's alpha for the overall score and for each domain to assess internal consistency.[1]

-

Test-Retest Reliability: Administer the questionnaire to a subset of patients on two separate occasions (e.g., 1-4 weeks apart) without any intervention in between.[1] Calculate the Intraclass Correlation Coefficient (ICC) to evaluate the stability of the scores over time.[1][13]

-

-

Validity Testing:

-

Construct Validity:

-

Convergent Validity: Administer the CLDQ along with another established HRQL measure, such as the SF-36.[1] Calculate the correlation (e.g., using Pearson's correlation coefficient) between the CLDQ scores and the scores of the other instrument.[8] Expect moderate to strong correlations between related domains.

-

Discriminant Validity: Compare the CLDQ scores between different groups of patients with varying disease severity (e.g., compensated vs. decompensated cirrhosis).[1] The questionnaire should be able to discriminate between these known groups.[1]

-

-

The logical relationship between the domains of the CLDQ and the SF-36, as demonstrated in validation studies, is depicted in the diagram below.

Conclusion

The Chronic Liver Disease Questionnaire is a robust and well-validated instrument for measuring health-related quality of life in patients with chronic liver disease. Its various adaptations allow for tailored assessments across different etiologies. For researchers and drug development professionals, the CLDQ provides a reliable tool to quantify the patient experience, serving as a crucial endpoint in clinical trials and observational studies. A thorough understanding of its domains, psychometric properties, and the methodologies behind its development is essential for its appropriate application and the interpretation of its results.

References

- 1. Chronic liver disease questionnaire: Translation and validation in Thais - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Development of a disease specific questionnaire to measure health related quality of life in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Website [eprovide.mapi-trust.org]

- 6. Performance and Validation of Chronic Liver Disease Questionnaire-Hepatitis C Version (CLDQ-HCV) in Clinical Trials of Patients with Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reliability and validity of the Chronic Liver Disease Questionnaire (CLDQ) in adults with non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of Chronic Liver Disease Questionnaire for Nonalcoholic Steatohepatitis in Patients With Biopsy-Proven Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.kln.ac.lk [repository.kln.ac.lk]

- 11. Validity of Outcome Measures - Clinical Review Report: Sofosbuvir / Velpatasvir / Voxilaprevir (Vosevi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ebm.bmj.com [ebm.bmj.com]

- 13. d-nb.info [d-nb.info]

history and development of the CLDQ instrument

An In-Depth Technical Guide to the Chronic Liver Disease Questionnaire (CLDQ)

Introduction

The Chronic Liver Disease Questionnaire (CLDQ) is a specialized, patient-reported outcome (PRO) instrument designed to measure the health-related quality of life (HRQL) in individuals with chronic liver disease.[1][2] Developed in 1999 by Dr. Zobair M. Younossi and a team of researchers, the CLDQ addresses the need for a disease-specific tool that can capture the nuanced impact of liver conditions on a patient's life, which generic health surveys might miss.[1][3][4] This guide provides a comprehensive overview of the CLDQ's history, its core components, methodologies for its use, and its application in clinical research and drug development.

History and Development

The development of the original CLDQ was a rigorous, multi-step process aimed at ensuring the instrument was both comprehensive and relevant to patients' experiences.[1][5]

-

Item Generation : The initial phase involved identifying potential items that affect the quality of life of those with chronic liver disease. This was achieved by gathering responses from 60 patients, consulting with 20 liver disease experts, and conducting an extensive literature search, resulting in a list of 156 potential items.[1][5]

-

Item Reduction : This extensive list was then presented to a new group of 75 patients, who rated the importance of each item. Items that over 50% of this group identified as problematic and important were retained, narrowing the list down to 35 items.[1]

-

Factor Analysis and Domain Creation : Through factor analysis, the researchers grouped the refined items into six distinct domains. After removing redundant questions, the final questionnaire comprised 29 items.[1][5]

-

Pre-testing and Validation : The 29-item questionnaire was pre-tested with 10 patients who confirmed its clarity and ease of completion, typically taking about 10 minutes.[1][5] Subsequent validation in a larger cohort of 133 patients demonstrated that the CLDQ could distinguish between different stages of liver disease severity.[1]

Since its initial development, the CLDQ has been adapted for specific liver conditions, leading to several specialized versions:

-

CLDQ-NASH : For patients with non-alcoholic steatohepatitis.[3][7][8]

-

CLDQ-NAFLD : For patients with non-alcoholic fatty liver disease.[3]

-

CLDQ-PSC : For patients with primary sclerosing cholangitis.[3][9]

-

CLDQ-MASH : For patients with metabolic dysfunction-associated steatohepatitis.[3]

The availability of these versions allows for more precise measurement of HRQL in specific patient populations. The CLDQ has also been translated into 99 different languages, facilitating its use in global clinical trials.[3]

Core Instrument Details

The standard CLDQ consists of 29 items organized into six domains that assess various aspects of a patient's well-being.[1][10] The CLDQ-NASH, a commonly used adaptation, expands this to 36 items across six similar domains.[7][8]

Each question is answered on a 7-point Likert scale, where patients rate the frequency of their symptoms or feelings over the past two weeks.[9][10] Scores range from 1 ("all of the time") to 7 ("none of the time"), with lower scores indicating a greater impairment in quality of life.[7][10]

The domains covered by the CLDQ are:

-

Fatigue

-

Activity / Energy

-

Emotional Function

-

Abdominal Symptoms

-

Systemic Symptoms

-

Worry

A total score is calculated by averaging the scores of the individual items or the domain scores.[9]

Quantitative Data and Validation

The CLDQ and its variants have undergone extensive psychometric testing to establish their reliability and validity. The following tables summarize key quantitative data from various validation studies.

Table 1: Internal Consistency (Cronbach's Alpha)

| Study Population | CLDQ Version | Number of Domains | Cronbach's Alpha Range | Citation(s) |

| Chronic Hepatitis C | CLDQ-HCV | 4 | 0.84 to 0.94 | [6] |

| Biopsy-Proven NASH | CLDQ-NASH | 6 | 0.80 to 0.94 | [8] |

| Chronic Liver Disease (Thai) | CLDQ (Translated) | 6 | > 0.93 | [10] |

Cronbach's alpha is a measure of internal consistency, with values > 0.70 generally considered acceptable.

Table 2: Test-Retest Reliability (Intraclass Correlation Coefficient - ICC)

| Study Population | CLDQ Version | Time Interval | ICC Range | Citation(s) |

| Chronic Hepatitis C | CLDQ-HCV | Multiple Administrations | 0.84 to 0.93 | [6] |

| Chronic Liver Disease (Thai) | CLDQ (Translated) | 1 to 4 weeks | 0.68 to 0.90 | [10] |

ICC measures the reliability of a tool over time. Values > 0.75 are generally considered to indicate good reliability.

Table 3: Convergent Validity with SF-36 Health Survey

| Study Population | CLDQ Version | SF-36 Component | Correlation (rho or r) | Citation(s) |

| Biopsy-Proven NASH | CLDQ-NASH | Activity vs. Physical Functioning | 0.70 | [8] |

| Biopsy-Proven NASH | CLDQ-NASH | Emotional vs. Mental Health | 0.72 | [8] |

| Biopsy-Proven NASH | CLDQ-NASH | Fatigue vs. Vitality | 0.75 | [8] |

| Biopsy-Proven NASH | CLDQ-NASH | Systemic vs. Body Pain | 0.72 | [8] |

| NASH Adults | CLDQ | Physical Component Summary (PCS) | 0.76 | [4] |

| NASH Adults | CLDQ | Mental Component Summary (MCS) | 0.56 | [4] |

Convergent validity assesses the degree to which two measures that theoretically should be related are in fact related.

Experimental Protocols: Administration and Scoring

The protocol for utilizing the CLDQ in a research or clinical setting is straightforward, ensuring consistency and reliability of the data collected.

Administration Protocol

-

Patient Selection : Patients must have a confirmed diagnosis of chronic liver disease. Exclusion criteria typically include conditions that could confound the HRQL assessment, such as active hepatic encephalopathy or other severe, active medical conditions.[10]

-

Informed Consent : Prior to administration, the purpose of the questionnaire is explained to the patient, and written informed consent is obtained.[10]

-

Patient Instructions : Patients are instructed to respond to each question based on their experiences over the preceding two weeks.

-

Self-Administration : The CLDQ is designed as a self-administered questionnaire.[11] This minimizes interviewer bias. It is typically completed in about 10 minutes.[1]

-

Data Collection : Completed questionnaires are collected, and demographic and clinical data are abstracted from medical records for correlational analysis.[12]

Scoring Protocol

-

Item Scoring : Each of the items is scored on a 1 to 7 scale.

-

Domain Score Calculation : The scores for all items within a specific domain are summed and then divided by the number of items in that domain.[13]

-

Total Score Calculation : The total CLDQ score is derived by calculating the average of the six domain scores.[9][14]

-

Data Interpretation : Lower scores consistently indicate a poorer health-related quality of life.[7] The scores can be correlated with clinical markers of disease severity, such as the Child-Pugh score, to provide a comprehensive picture of the patient's health status.[15]

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes related to the CLDQ.

Caption: Workflow of the original CLDQ development and validation process.

Caption: Generalized workflow for using the CLDQ in a clinical trial setting.

Caption: Logical relationship between chronic liver disease, CLDQ domains, and HRQL.

References

- 1. Development of a disease specific questionnaire to measure health related quality of life in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The factorial structure of the Chronic Liver Disease Questionnaire (CLDQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Website [eprovide.mapi-trust.org]

- 4. Reliability and validity of the Chronic Liver Disease Questionnaire (CLDQ) in adults with non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Performance and Validation of Chronic Liver Disease Questionnaire-Hepatitis C Version (CLDQ-HCV) in Clinical Trials of Patients with Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Validation of Chronic Liver Disease Questionnaire for Nonalcoholic Steatohepatitis in Patients With Biopsy-Proven Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic liver disease questionnaire: Translation and validation in Thais - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 13. researchgate.net [researchgate.net]

- 14. liverpro.org [liverpro.org]

- 15. Chronic liver disease questionnaire to manage patients with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chronic Liver Disease Questionnaire: A Technical Guide to its Etiology-Specific Iterations for HCV, NASH, and PSC

For Researchers, Scientists, and Drug Development Professionals

The Chronic Liver Disease Questionnaire (CLDQ) is a widely utilized patient-reported outcome (PRO) measure designed to assess the health-related quality of life (HRQL) in individuals with chronic liver disease.[1][2][3][4] Originally developed in 1999, the CLDQ has been adapted to capture the specific nuances of different liver conditions, leading to the development of validated versions for Hepatitis C Virus (HCV), Non-alcoholic steatohepatitis (NASH), and Primary Sclerosing Cholangitis (PSC).[2][5][6][7][8] This technical guide provides an in-depth overview of the core CLDQ and its key disease-specific adaptations, focusing on their development, psychometric properties, and the methodologies employed in their validation.

Core CLDQ and Its Disease-Specific Adaptations: A Comparative Overview

The original CLDQ consists of 29 items across six domains: Abdominal Symptoms, Fatigue, Systemic Symptoms, Activity, Emotional Function, and Worry.[3][4] Each item is rated on a 7-point Likert scale, with higher scores indicating better HRQL. The disease-specific versions have been developed from this core framework, with modifications to enhance their relevance and sensitivity to the target patient populations.

Table 1: Comparison of CLDQ Versions

| Feature | CLDQ (Original) | CLDQ-HCV | CLDQ-NASH | CLDQ-PSC |

| Number of Items | 29 | 29 | 36 | 24 |

| Number of Domains | 6 | 4 | 6 | 5 |

| Domains | Abdominal Symptoms, Fatigue, Systemic Symptoms, Activity, Emotional Function, Worry | Activity/Energy, Emotional, Systemic Symptoms, Worry | Abdominal Symptoms, Activity/Energy, Emotional Health, Fatigue, Systemic Symptoms, Worry | Emotional Function, Fatigue, Symptoms, Worry, Sleep |

Psychometric Properties

The reliability and validity of the CLDQ and its adaptations have been rigorously tested. Internal consistency is typically assessed using Cronbach's alpha, while construct validity is often determined by correlating the CLDQ scores with those of a generic HRQL instrument, such as the Short Form-36 (SF-36).

Table 2: Summary of Psychometric Data

| Version | Key Psychometric Findings |

| CLDQ (Original) | Showed a gradient between patients without cirrhosis and those with compensated (Child-Pugh A) and decompensated (Child-Pugh B or C) cirrhosis, indicating good construct validity.[3][4] |

| CLDQ-HCV | Cronbach's alpha for the four domains ranged from 0.84 to 0.94.[5] Domain scores showed strong correlations with corresponding domains of the SF-36 (correlations > 0.8).[5] The instrument demonstrated responsiveness to clinical changes, such as sustained virologic response.[5] |

| CLDQ-NASH | Cronbach's alpha values for the six domains ranged from 0.80 to 0.94.[9][10] Item-to-own-domain correlations were greater than 0.50 for 33 of the 36 items.[9][10] The questionnaire discriminated between patients with and without cirrhosis.[9][10] |

| CLDQ-PSC | Cronbach's alpha for the five domains ranged from 0.85 to 0.94.[6][11] Item-to-own domain correlations were greater than 0.66 for 22 of the 24 items.[6][11] The instrument could discriminate between patients with and without cirrhosis and its complications.[6][11] |

Experimental Protocols: Development and Validation Methodology

The development and validation of the CLDQ and its disease-specific versions follow a standardized and rigorous process to ensure the instruments are reliable, valid, and sensitive to the patient experience.

Item Generation and Reduction

The initial phase involves generating a comprehensive list of potential items that may impact the HRQL of patients with a specific chronic liver disease. This is achieved through:

-

Literature Review: A thorough search of existing literature to identify symptoms and quality of life issues relevant to the target disease.

-

Patient and Expert Input: Conducting focus groups and interviews with patients to understand their experiences and concerns.[3] Input is also sought from clinical experts in the field.[3]

-

Item Reduction: The long list of initial items is then administered to a sample of patients who rate the importance and frequency of each item. Statistical methods, such as impact scores and factor analysis, are used to eliminate redundant or less relevant items.[3][12]

Psychometric Validation

Once the final items and domains are established, the questionnaire undergoes a comprehensive validation process:

-

Internal Consistency Reliability: This is assessed by calculating Cronbach's alpha for each domain. A value of 0.70 or higher is generally considered acceptable.

-

Test-Retest Reliability: A cohort of patients completes the questionnaire on two separate occasions (typically two weeks apart) to assess the stability of the measure over time. Intraclass correlation coefficients (ICCs) are calculated, with values above 0.70 indicating good reliability.[5]

-

Construct Validity: This is evaluated by examining the relationships between the CLDQ scores and other measures.

-

Convergent Validity: Correlating the CLDQ domain scores with similar domains of a validated generic HRQL measure like the SF-36.[5][9][10]

-

Known-Groups Validity: Comparing the CLDQ scores between groups of patients with different known clinical characteristics (e.g., with and without cirrhosis) to see if the questionnaire can discriminate between them.[6][9][10]

-

-

Responsiveness: Assessing the ability of the questionnaire to detect changes in a patient's HRQL over time, particularly in response to treatment or disease progression.[5]

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the development and validation of the CLDQ and its variants.

Caption: Workflow for the development of the Chronic Liver Disease Questionnaire.

Caption: Standard workflow for the psychometric validation of a CLDQ version.

References

- 1. gut.bmj.com [gut.bmj.com]

- 2. Website [eprovide.mapi-trust.org]

- 3. Development of a disease specific questionnaire to measure health related quality of life in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gut.bmj.com [gut.bmj.com]

- 5. Performance and Validation of Chronic Liver Disease Questionnaire-Hepatitis C Version (CLDQ-HCV) in Clinical Trials of Patients with Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. liverpro.org [liverpro.org]

- 9. researchgate.net [researchgate.net]

- 10. Validation of Chronic Liver Disease Questionnaire for Nonalcoholic Steatohepatitis in Patients With Biopsy-Proven Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VALIDITY OF OUTCOME MEASURES: CHRONIC LIVER DISEASE QUESTIONNAIRE–HEPATITIS C VIRUS - Eltrombopag Olamine (Revolade) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Chronic Liver Disease Questionnaire: A Technical Guide for Researchers

The Chronic Liver Disease Questionnaire (CLDQ) is a widely utilized, disease-specific patient-reported outcome (PRO) instrument designed to measure the health-related quality of life (HRQOL) in individuals with chronic liver disease.[1][2][3] Developed to be brief and easy to administer, the CLDQ has become a crucial tool in both clinical practice and research, including drug development, for assessing the impact of liver disease and its treatments from the patient's perspective.[2][3]

Core Instrument and Scoring Methodology

The original CLDQ consists of 29 items that cover six distinct domains of a patient's life: Abdominal Symptoms, Fatigue, Systemic Symptoms, Activity, Emotional Function, and Worry.[1][3][4] Patients respond to each item based on their experiences over the preceding two weeks, using a 7-point Likert scale where 1 signifies "all of the time" and 7 indicates "none of the time".[1][5] A higher score on the CLDQ is indicative of a better health status.[6]

The scoring is calculated by averaging the scores for the items within each domain to generate a domain score. The overall CLDQ score is the mean of the scores from all 29 items or the average of the six domain scores.[1][5]

Disease-Specific Adaptations

The versatility of the CLDQ has led to the development and validation of several disease-specific versions to more accurately capture the nuances of different liver conditions. These adaptations include:

-

CLDQ-HCV: For patients with Hepatitis C virus infection.[7][8]

-

CLDQ-HBV: For patients with Hepatitis B virus infection.[6]

-

CLDQ-NAFLD/NASH: For patients with non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.[6][9]

-

CLDQ-PSC: For patients with primary sclerosing cholangitis.[6][8][10]

Psychometric Validation: A Summary of Key Quantitative Data

The CLDQ and its variants have undergone rigorous psychometric testing across various patient populations and in numerous languages, consistently demonstrating high reliability and validity.

Reliability

Internal consistency, a measure of how well the items within a domain relate to each other, is typically assessed using Cronbach's alpha. Test-retest reliability evaluates the stability of the questionnaire over time.

| Study/Version | Patient Population | Cronbach's Alpha (Overall) | Cronbach's Alpha (Domains) | Test-Retest Reliability (ICC) |

| Original CLDQ (Thai Validation) | 150 patients with chronic liver disease | 0.96 | > 0.93 | 0.88 (average score), 0.68-0.90 (domains)[4] |

| CLDQ-HCV | 4142 patients in clinical trials | Not Reported | 0.84 - 0.94 | 0.84 - 0.93[7] |

| CLDQ (Indonesian Validation) | 52 patients with liver cirrhosis | Not Reported | ≥ 0.7 | > 0.7[11] |

| CLDQ (Serbian Validation) | Not specified | 0.93 | > 0.70 (except "Activity" at 0.49) | Not Reported[12] |

| CLDQ-PSC | 100 patients with PSC | Not Reported | 0.85 - 0.94 | Not Reported[6][10] |

| CLDQ (Singapore-Mandarin Validation) | 242 patients with chronic liver disease | Not Reported | > 0.70 | Not Reported[1] |

| CLDQ (Persian Validation) | 155 liver transplantation candidates | Not Reported | 0.65 - 0.89 | Not Reported[13] |

Validity

Construct validity is often established by correlating the CLDQ with a generic health survey, most commonly the Short-Form 36 (SF-36). Discriminant validity is demonstrated by the questionnaire's ability to differentiate between patients with varying disease severity.

| Study/Version | Patient Population | Correlation with SF-36 | Discriminant Validity Findings |

| CLDQ in NASH | 79 adults with NASH | Overall CLDQ score with SF-36 PCS (r=0.82, p<0.0001) and MCS (r=0.67, p<0.0001)[5] | Scores were independent of age, sex, and BMI, but the presence of diabetes was associated with reduced physical function.[5] |

| CLDQ (Thai Validation) | 150 patients with chronic liver disease | Average CLDQ score strongly correlated with the general health domain of SF-36 (P=0.69, P=0.01)[4] | Scores were highest in the normal group, lower in the compensated group, and lowest in the decompensated group.[4] |

| CLDQ-HCV | 4142 patients in clinical trials | Domain correlations with similar SF-36 domains exceeded 0.8.[7] | Discriminated best by the presence of cirrhosis and a history of psychiatric conditions (all P < 0.0001).[7] |

| CLDQ (Indonesian Validation) | 52 patients with liver cirrhosis | Strong correlations between CLDQ and SF-36.[11] | Not explicitly reported. |

| CLDQ-PSC | 100 patients with PSC | Relevant items of SF-36 and CLDQ-PSC were highly correlated (all p<0.0001).[6][10] | Discriminated between patients with and without cirrhosis or its complications, obesity, history of depression, and weight loss (p<0.05 for all or select domains).[6][10] |

| CLDQ (Singapore-Mandarin Validation) | 242 patients with chronic liver disease | Assessed using Spearman correlation coefficient. | A statistically significant decreasing trend in five of the six domains and the overall score was observed from non-cirrhotic to compensated and decompensated cirrhosis patients.[1] |

| CLDQ (Serbian Validation) | Not specified | Not explicitly reported. | Patients without cirrhosis had a higher total CLDQ score (4.86 ± 1.05) than those with Child's C cirrhosis (4.31 ± 0.97).[12] |

Detailed Methodologies for Key Experiments

The validation of the CLDQ across different languages and disease-specific contexts follows a generally standardized protocol.

Translation and Cross-Cultural Adaptation

The process of translating the CLDQ for use in new populations is a multi-step endeavor to ensure conceptual equivalence and cultural appropriateness.[4]

-

Forward Translation: The original English questionnaire is translated into the target language by at least two independent, bilingual translators.

-

Reconciliation: The translators and a recording observer synthesize the forward translations into a single, consensus version.

-

Back Translation: The reconciled version is translated back into English by at least two independent, bilingual translators who have not seen the original version.

-

Back Translation Review: The back translations are compared with the original questionnaire to identify any discrepancies in meaning.

-

Cognitive Debriefing and Pretesting: The translated questionnaire is administered to a small group of patients (typically 5-10) from the target population to assess their understanding of the items and instructions.[4][11]

-

Finalization: Based on the results of the back translation review and pretesting, a final version of the translated questionnaire is produced.

Psychometric Validation Studies

Once a translated or adapted version of the CLDQ is finalized, it undergoes a comprehensive validation study.

-

Study Design: These are typically cross-sectional studies involving a cohort of patients with a confirmed diagnosis of chronic liver disease.[1][11]

-

Data Collection: Participants complete the new version of the CLDQ, often alongside a validated generic health survey like the SF-36, to allow for convergent validity assessment.[1][4][5] Demographic and clinical data, including disease etiology and severity (e.g., Child-Pugh score, MELD score), are also collected.[1][12]

-

Reliability Assessment:

-

Internal Consistency: Cronbach's alpha is calculated for each domain and for the overall score. A value of ≥ 0.70 is generally considered acceptable.[1][4][11]

-

Test-Retest Reliability: A subset of patients completes the questionnaire a second time after a stable period (e.g., 1-4 weeks) to assess the consistency of the results over time.[4] The intraclass correlation coefficient (ICC) is often used for this analysis.

-

-

Validity Assessment:

-

Construct Validity:

-

Convergent Validity: The correlation between the CLDQ domains and similar domains of the SF-36 is assessed using Spearman's rank correlation.[1][4]

-

Discriminant Validity: The ability of the CLDQ to distinguish between groups of patients with different known clinical characteristics (e.g., presence or absence of cirrhosis, different Child-Pugh classes) is evaluated using methods like the Mann-Whitney test or ANOVA.[1][12]

-

-

Factor Analysis: Exploratory factor analysis may be performed to examine the underlying factor structure of the questionnaire and to see if it aligns with the original domain structure.[1][12]

-

Visualizing Key Processes

To better understand the workflow of developing and validating the CLDQ and its adaptations, the following diagrams are provided.

References

- 1. Clinical validation of the chronic liver disease questionnaire for the Chinese population in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Development of a disease specific questionnaire to measure health related quality of life in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic liver disease questionnaire: Translation and validation in Thais - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reliability and validity of the Chronic Liver Disease Questionnaire (CLDQ) in adults with non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Performance and Validation of Chronic Liver Disease Questionnaire-Hepatitis C Version (CLDQ-HCV) in Clinical Trials of Patients with Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Website [eprovide.mapi-trust.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. The Validity and Reliability of the Indonesian Version of the Chronic Liver Disease Questionnaire (CLDQ) in Measuring Quality of Life in Patients with Liver Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of the chronic liver disease questionnaire in Serbian patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validity and reliability of Persian version of Chronic Liver Disease Questionnaire (CLDQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Patient Experience in Liver Disease: A Technical Guide to Patient-Reported Outcomes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Patient-Reported Outcomes (PROs) are fundamentally reshaping the landscape of hepatology research and drug development. By capturing the patient's direct experience of their health status—including symptoms, functional limitations, and overall well-being—PROs provide critical data that complements traditional clinical and laboratory endpoints. This technical guide offers an in-depth exploration of the core principles of PROs in hepatology. It details the methodologies for their development and implementation, presents quantitative data from key studies using validated instruments, and visualizes the intricate relationship between the pathophysiology of liver disease and the patient experience. As regulatory bodies increasingly recognize the value of PROs, a thorough understanding of these measures is indispensable for advancing therapeutic innovation and ensuring that new treatments offer meaningful benefits to patients.

Introduction: The Imperative of the Patient Voice in Hepatology

A patient-reported outcome (PRO) is any report on the status of a patient's health condition that comes directly from the patient, without interpretation by a clinician or anyone else[1]. In the context of chronic liver disease (CLD), where symptoms like fatigue, pruritus, and cognitive dysfunction can be debilitating yet poorly correlated with standard liver function tests, PROs are invaluable[2][3]. They provide a unique window into the true burden of disease and the real-world effectiveness of therapies.

The integration of PROs into clinical trials and routine practice is driven by several key factors:

-

Holistic Disease Assessment: PROs capture non-specific but burdensome symptoms like fatigue, abdominal discomfort, and anxiety that are highly prevalent in conditions such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Primary Biliary Cholangitis (PBC)[2][3][4].

-

Patient-Centered Drug Development: Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), encourage the use of well-defined PRO measures to support labeling claims, ensuring that therapeutic benefits are meaningful to patients[3].

-

Enhanced Clinical Care: Routine use of PROs can facilitate early detection of symptoms, improve patient-provider communication, and empower patients to participate more actively in their healthcare[5].

Core PRO Instruments in Hepatology

A variety of validated questionnaires are used to measure PROs in liver disease, falling into two main categories: generic and disease-specific.

-

Generic Instruments: These measures, such as the Short Form-36 (SF-36) and the EuroQol-5D (EQ-5D) , assess broad aspects of health-related quality of life (HRQoL) and allow for comparisons across different diseases[6][7]. The Patient-Reported Outcomes Measurement Information System (PROMIS) offers a suite of tools that measure specific domains like fatigue, pain, and depression with high precision[8][9].

-

Liver-Specific Instruments: The Chronic Liver Disease Questionnaire (CLDQ) is a widely used instrument with 29 items across six domains: Abdominal Symptoms, Fatigue, Systemic Symptoms, Activity, Emotional Function, and Worry[10][11]. Its validity has been established in numerous liver conditions[10][12][13].

-

Disease-Specific Instruments: To enhance sensitivity, variants of the CLDQ have been developed for specific conditions, including CLDQ-NAFLD/NASH and CLDQ-PSC [2][4][14][15][16]. Other prominent disease-specific tools include the PBC-40 and PBC-27 for Primary Biliary Cholangitis, which focus heavily on symptoms like fatigue and itch[1][16][17].

Quantitative Data Presentation: PRO Scores Across Liver Diseases

The following tables summarize quantitative data from various studies, illustrating the impact of different liver diseases on patient-reported outcomes as measured by key instruments. Scores for CLDQ and its variants are on a 1-7 scale (higher is better), while SF-36 scores are on a 0-100 scale (higher is better).

| Table 1: Chronic Liver Disease Questionnaire (CLDQ) Scores in Various Liver Diseases | |||||||

| Liver Disease | Patient Group | Overall Score (Mean ± SD) | Abdominal (Mean ± SD) | Fatigue (Mean ± SD) | Systemic (Mean ± SD) | Activity (Mean ± SD) | Worry (Mean ± SD) |

| NASH | Non-cirrhotic | 5.4 ± 1.1 | 5.7 ± 1.3 | 4.6 ± 1.4 | 5.2 ± 1.2 | 5.6 ± 1.2 | 5.1 ± 1.6 |

| Autoimmune Hepatitis (AIH) | All Patients | 5.5 (Median) | - | - | - | - | - |

| AIH in Remission | Complete Biochemical Remission | 5.66 ± 1.15 | - | 4.34 ± 1.66 | - | 5.84 ± 1.31 | - |

| Chronic Hepatitis C (CHC) | Non-cirrhotic | 5.8 (Median) | - | - | - | - | - |

| Cirrhosis (Mixed Etiology) | Child-Pugh A | 5.7 ± 1.2 | - | - | - | 5.4 ± 0.9 | - |

| Cirrhosis (Mixed Etiology) | Child-Pugh B | 4.6 ± 1.0 | - | - | - | 4.4 ± 1.0 | - |

| Cirrhosis (Mixed Etiology) | Child-Pugh C | 3.5 ± 0.8 | - | - | - | 3.4 ± 0.8 | - |

| Data synthesized from multiple sources[2][13][18][19][20]. Note: Some studies report medians or do not provide all domain scores. |

| Table 2: SF-36 Scores in Patients with Liver Disease vs. Healthy Controls | |||

| SF-36 Domain | Cirrhosis Patients (Mean) | Autoimmune Hepatitis Patients (Median) | Healthy Controls (Median) |

| Physical Component Summary (PCS) | Significantly Low | 48.1 | 54.2 |

| Mental Component Summary (MCS) | Significantly Low | 51.8 | 55.0 |

| Physical Functioning | Significantly Low | - | - |

| Role-Physical | Significantly Low | - | - |

| Bodily Pain | Not Significantly Different | - | - |

| General Health | Significantly Low | - | - |

| Vitality | Significantly Low | - | - |

| Social Functioning | Significantly Low | - | - |

| Role-Emotional | Significantly Low | - | - |

| Mental Health | Significantly Low | - | - |

| Data synthesized from multiple sources[2][20][21][22]. Scores are generally lower across all domains for patients with liver disease compared to the general population. |

| Table 3: Disease-Specific PRO Instrument Scores | ||||||

| Instrument | Disease | Patient Group | Fatigue Domain (Mean) | Itch Domain (Mean) | Social Domain (Mean) | Emotional Domain (Mean) |

| PBC-40 | Primary Biliary Cholangitis | All Patients | Highest Impairment | Lowest Impairment | Significant Impairment | Significant Impairment |

| CLDQ-NASH | NASH with Advanced Fibrosis | With Significant Pruritus | 4.8 (Median) | 6.0 (Median) | - | - |

| Data synthesized from multiple sources. PBC-40 scores indicate impairment, so a higher score means worse quality of life. In one study, 78% of PBC patients had significant fatigue and 80.5% had social dysfunction[16][17]. |

Experimental Protocols and Methodologies

The development and implementation of PRO instruments follow a rigorous, systematic process to ensure they are valid, reliable, and clinically meaningful.

Protocol for PRO Instrument Development

The creation of a new PRO measure, such as the NASH-CHECK, adheres to regulatory guidance and involves several key stages[3][23]:

-

Conceptual Framework Development:

-

Objective: Define the "concept of interest" to be measured (e.g., the symptomatic and functional impact of NASH).

-

Method: Conduct a thorough literature review and consult with clinical experts and patients to create a model that outlines the key domains of the patient experience (e.g., symptoms, impacts on daily life, emotional well-being)[23].

-

-

Item Generation (Qualitative Phase):

-

Objective: Create a comprehensive pool of potential questionnaire items (questions).

-

Method: Conduct concept elicitation interviews with a diverse sample of the target patient population. Use open-ended questions to explore their experiences with the disease in their own words (e.g., "How does fatigue affect your ability to perform daily tasks?")[4]. Thematic analysis of interview transcripts is used to generate an initial list of items.

-

-

Cognitive Debriefing and Item Refinement:

-

Objective: Ensure that draft items are understandable, relevant, and interpreted consistently by patients.

-

Method: Conduct one-on-one cognitive interviews where patients complete the draft questionnaire and provide feedback on the clarity, wording, and relevance of each item[4]. This iterative process leads to the refinement, rephrasing, or removal of items. For example, a 52-item draft of the NASH-CHECK was reduced to 31 items based on this feedback[23].

-

-

Psychometric Validation (Quantitative Phase):

-

Objective: Statistically confirm the instrument's reliability, validity, and responsiveness.

-

Method: Administer the refined questionnaire to a large cohort of the target population. Key statistical tests include:

-

Internal Consistency: Assesses whether items within a domain are related. Measured using Cronbach's alpha (a value >0.70 is generally considered acceptable)[18][24]. For the CLDQ-NASH, Cronbach's alpha values for its domains ranged from 0.80 to 0.94[24].

-

Test-Retest Reliability: Assesses the stability of scores over time in patients whose condition has not changed.

-

Construct Validity: Confirms that the instrument measures the intended concept by correlating its scores with other related measures (e.g., correlating the CLDQ-NASH fatigue domain with the SF-36 vitality domain)[24].

-

Known-Groups Validity: Determines if the instrument can distinguish between groups of patients with different known clinical characteristics (e.g., cirrhotic vs. non-cirrhotic patients)[24].

-

-

Protocol for PRO Implementation in Clinical Trials

Integrating PROs into a clinical trial requires a detailed plan outlined in the study protocol and a corresponding Statistical Analysis Plan (SAP)[25][26].

-

Protocol Development:

-

PRO Selection: Choose validated instruments appropriate for the study population and the trial's endpoints.

-

Administration Schedule: Clearly define the timing of PRO assessments (e.g., at screening, baseline, week 12, end of treatment). This can be visualized in a flow diagram[5].

-

Data Collection Method: Specify the mode of administration (e.g., electronic tablet in-clinic, paper-based at home, web-based portal).

-

Standard Operating Procedures (SOPs): Develop SOPs for site staff on how to instruct patients, handle queries, and manage the logistics of data collection to ensure consistency[7][27][28].

-

-

Statistical Analysis Plan (SAP):

-

Endpoint Definition: Pre-specify the PRO endpoints (e.g., "change from baseline in the CLDQ-NASH fatigue domain score at week 72").

-

Scoring: Define how domain and total scores will be calculated from the raw item responses.

-

Handling Missing Data: This is a critical component. The plan must specify the statistical methods to be used. Common approaches include:

-

Item-Level Imputation: If a patient answers most, but not all, items in a domain (e.g., >50%), the missing item score may be imputed using the mean of the completed items in that domain[12].

-

Model-Based Methods: For missing entire questionnaires, methods like Mixed Models for Repeated Measures (MMRM) or multiple imputation may be used, which leverage available data to estimate the missing scores under certain assumptions[29].

-

-

Analysis Methods: Specify the statistical models for analyzing the PRO data (e.g., Analysis of Covariance [ANCOVA] or MMRM) to compare treatment arms[23].

-

Visualizing the Connection: Pathways, Workflows, and Relationships

Graphviz diagrams help to visualize the complex relationships between pathophysiology, clinical processes, and the patient experience.

Signaling Pathways Underlying Key Symptoms

Many symptoms captured by PROs have a biological basis in the pathophysiology of liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Health-related quality of life in patients with autoimmune hepatitis: A questionnaire survey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factors influencing health-related quality of life in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [biopharmafoundry.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Standard Operating Procedures | Clinical Research Resource HUB [hub.ucsf.edu]

- 8. Planning for patient-reported outcome implementation: Development of decision tools and practical experience across four clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjgnet.com [wjgnet.com]

- 10. process.st [process.st]

- 11. Assessment of health-related quality of life and related factors in patients with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vivli.org [vivli.org]

- 13. Reliability and validity of the Chronic Liver Disease Questionnaire (CLDQ) in adults with non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Standards in the Prevention and Handling of Missing Data for Patient Centered Outcomes Research – A Systematic Review and Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Randomized trials with missing outcome data: how to analyze and what to report - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Health-related quality of life in patients with autoimmune hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quality of Measurement Properties in Patient Reported Outcomes Used in Adult Liver Transplant Candidates and Recipients: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Health-related quality of life in liver cirrhosis patients using SF-36 and CLDQ questionnaires - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. dash.harvard.edu [dash.harvard.edu]

- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 24. Patient-Reported Outcome (PRO) Assessment in Clinical Trials: A Systematic Review of Guidance for Trial Protocol Writers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Standard Operating Procedures and Policies - King's Health Partners Clinical Trials Office [khpcto.co.uk]

- 27. researchgate.net [researchgate.net]

- 28. A guide to standard operating procedures (SOPs) in clinical trials | Clinical Trials Hub [clinicaltrialshub.htq.org.au]

- 29. Handling missing values in patient-reported outcome data in the presence of intercurrent events - PMC [pmc.ncbi.nlm.nih.gov]

The Chronic Liver Disease Questionnaire (CLDQ): A Technical Guide for Assessing Quality of Life in Cirrhosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirrhosis, the end-stage of chronic liver disease, profoundly impacts patients' lives beyond clinical manifestations. Assessing health-related quality of life (HRQOL) is crucial for a holistic evaluation of disease burden and the efficacy of therapeutic interventions. The Chronic Liver Disease Questionnaire (CLDQ) is a widely validated, disease-specific instrument designed to measure the HRQOL of patients with chronic liver disease, including those with cirrhosis.[1][2][3] This technical guide provides an in-depth overview of the CLDQ, its psychometric properties, administration, scoring, and its application in the context of cirrhosis.

Core Concepts of the CLDQ

The CLDQ is a self-administered questionnaire comprising 29 items that assess symptoms and functional limitations experienced by patients in the preceding two weeks.[1] These items are categorized into six distinct domains:

-

Abdominal Symptoms: Addresses issues like abdominal pain and bloating.

-

Fatigue: Measures feelings of tiredness and low energy levels.

-

Systemic Symptoms: Includes items related to muscle cramps, itching, and other systemic issues.

-

Activity: Assesses the impact of liver disease on daily activities and physical function.

-

Emotional Function: Explores feelings of depression, anxiety, and irritability.

-

Worry: Focuses on concerns related to the progression of liver disease and its complications.

Each item is rated on a 7-point Likert scale, ranging from 1 ("all of the time") to 7 ("none of the time"). A higher score indicates a better quality of life.[1]

Quantitative Data Summary

The CLDQ has been extensively validated across various etiologies of chronic liver disease and in diverse patient populations. The following tables summarize key quantitative data from validation studies, demonstrating the questionnaire's reliability and its correlation with disease severity, often measured by the Child-Pugh classification.

Table 1: Psychometric Properties of the CLDQ in Cirrhosis

| Property | Method | Result | Citation |

| Internal Consistency | Cronbach's Alpha (Overall Score) | 0.90 - 0.96 | [2] |

| Cronbach's Alpha (Domains) | 0.69 - 0.93+ | [1][2] | |

| Test-Retest Reliability | Intraclass Correlation Coefficient | 0.88 (Overall Score) | [2] |

| (Domains) | 0.68 - 0.90 | [2] | |

| Convergent Validity | Correlation with SF-36 Physical Component Summary | r = 0.76 - 0.82 | |

| Correlation with SF-36 Mental Component Summary | r = 0.56 - 0.67 | ||

| Minimal Clinically Important Difference (MCID) | Distribution-based methods | Approximately 0.5 - 1.0 point change in domain/total score | [1][4][5] |

Table 2: CLDQ Scores by Child-Pugh Classification in Cirrhosis

| Study Population | Child-Pugh Class | Overall CLDQ Score (Mean ± SD) | Citation |

| Serbian Patients with CLD | No Cirrhosis | 4.86 ± 1.05 | [3] |

| Child-Pugh A | - | ||

| Child-Pugh B | - | ||

| Child-Pugh C | 4.31 ± 0.97 | [3] | |

| Thai Patients with CLD | Compensated (Chronic Hepatitis + Child A) | Lower than normal subjects | [2] |

| Decompensated (Child B + Child C) | Lowest scores | [2] | |

| Chinese Population in Singapore | Non-cirrhotic | Higher scores | [1] |

| Compensated Cirrhosis | Intermediate scores | [1] | |

| Decompensated Cirrhosis | Lowest scores | [1] |

Note: Specific mean scores for all Child-Pugh classes were not consistently available across all cited studies. The general trend of decreasing CLDQ scores with increasing severity of cirrhosis is a consistent finding.

Experimental Protocols

While specific, highly detailed standard operating procedures for CLDQ validation are not universally published, the following represents a generalized methodology based on a synthesis of validation studies.

Protocol: Validation of the CLDQ in a Cirrhotic Population

1. Study Design: A cross-sectional or prospective observational study design is typically employed.

2. Patient Population:

-

Inclusion Criteria: Adult patients (≥18 years) with a confirmed diagnosis of cirrhosis, based on clinical, radiological, or histological evidence. Patients should be able to comprehend and complete the questionnaire.

-

Exclusion Criteria: Patients with significant cognitive impairment, active, uncontrolled psychiatric disorders, or other conditions that could independently affect their ability to provide reliable self-reported data. Patients with acute complications of cirrhosis, such as active variceal bleeding or severe hepatic encephalopathy (Grade > 2), are often excluded from baseline assessments in validation studies.[3]

3. Data Collection:

-

Demographic and Clinical Data: Collect information on age, sex, etiology of cirrhosis, comorbidities, and current medications.

-

Disease Severity Assessment: Staging of cirrhosis is performed using the Child-Pugh score and the Model for End-Stage Liver Disease (MELD) score.

-

Questionnaire Administration:

-

The CLDQ is self-administered by the patient. A trained research coordinator should be available to clarify any questions without influencing the patient's responses.[1]

-

The questionnaire should be administered in a quiet and private setting.

-

For convergent validity, a generic HRQOL instrument, such as the Short Form-36 (SF-36), is often administered during the same session.[2]

-

-

Test-Retest Reliability: A subset of patients is asked to complete the CLDQ a second time, typically 2 to 4 weeks after the initial assessment, to evaluate the stability of the measurement over time, assuming no significant change in their clinical status.[2]

4. Statistical Analysis:

-

Descriptive Statistics: Mean, standard deviation, and range are calculated for the overall CLDQ score and for each domain.

-

Internal Consistency: Cronbach's alpha coefficient is calculated for the overall scale and for each domain to assess the degree to which items within a scale measure the same construct. A value > 0.70 is generally considered acceptable.[1]

-

Convergent Validity: Spearman's rank correlation is used to assess the relationship between the CLDQ domains and conceptually similar domains of the SF-36.

-

Discriminant Validity: CLDQ scores are compared across different levels of cirrhosis severity (e.g., Child-Pugh classes A, B, and C) using analysis of variance (ANOVA) or non-parametric equivalents. A statistically significant difference in scores across these groups supports the questionnaire's ability to discriminate between patients with varying disease severity.[2]

-

Test-Retest Reliability: The intraclass correlation coefficient (ICC) is calculated to assess the agreement between the two administrations of the CLDQ.

Visualizations

Conceptual Framework

The impact of cirrhosis on a patient's quality of life is a multifactorial process. The following diagram, based on the principles of the Wilson and Cleary model of HRQOL, illustrates the conceptual pathway from the underlying pathophysiology of cirrhosis to its ultimate impact on overall well-being, as captured by the CLDQ domains.[6][7][8]

Experimental Workflow

The following diagram outlines the typical workflow for assessing HRQOL in cirrhotic patients using the CLDQ in a clinical research setting.

Conclusion

The CLDQ is a robust and well-validated tool for measuring the health-related quality of life in patients with cirrhosis. Its multidimensional structure provides valuable insights into the specific ways the disease affects patients' lives. For researchers, scientists, and drug development professionals, the CLDQ serves as a critical endpoint for evaluating the comprehensive impact of new therapies and interventions. By standardizing the assessment of patient-reported outcomes, the CLDQ contributes to a more patient-centered approach to the management of cirrhosis.

References

- 1. Clinical validation of the chronic liver disease questionnaire for the Chinese population in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic liver disease questionnaire: Translation and validation in Thais - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of the chronic liver disease questionnaire in Serbian patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Meaningful differences in patient-reported outcome measurement scores in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Linking clinical variables with health-related quality of life. A conceptual model of patient outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Conceptual Framework of the Chronic Liver Disease Questionnaire: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Chronic Liver Disease Questionnaire (CLDQ) is a widely utilized, patient-reported outcome (PRO) measure designed to assess the health-related quality of life (HRQL) in individuals with chronic liver disease. Developed to be brief, easy to administer, and comprehensive, the CLDQ captures the multifaceted impact of liver disease from the patient's perspective. This technical guide provides an in-depth overview of the conceptual framework, validation methodologies, and scoring of the CLDQ and its various adaptations.

Core Conceptual Framework

The fundamental concept behind the CLDQ is that chronic liver disease impacts a patient's life across several distinct, yet interconnected, domains. The original questionnaire, developed by Younossi et al. in 1999, consists of 29 items that probe into the frequency of specific health-related problems experienced by patients.[1][2][3] These items are categorized into six core domains, which together provide a holistic view of the patient's well-being.

The development of the CLDQ involved a rigorous process of item generation, reduction, and factor analysis to establish these core domains.[4] The questionnaire is designed for self-administration and typically takes about 10 minutes to complete.[2]

The Six Core Domains of the CLDQ

The 29 items of the CLDQ are distributed across the following six domains:

-

Abdominal Symptoms: This domain assesses the frequency of symptoms such as abdominal pain and bloating.

-

Fatigue: This domain evaluates the level of tiredness and lack of energy.

-

Systemic Symptoms: This domain covers a range of general physical symptoms, including itching, muscle cramps, and dizziness.

-

Activity/Energy: This domain focuses on the impact of liver disease on the patient's ability to perform daily activities and their overall energy levels.

-

Emotional Function: This domain explores the psychological impact, including feelings of depression, anxiety, and irritability.

-

Worry: This domain specifically addresses concerns related to having liver disease, such as worry about complications and the future.

The conceptual relationship between these domains and the overall health-related quality of life is visualized in the following diagram.

Scoring and Interpretation

Each of the 29 items in the CLDQ is scored on a 7-point Likert scale, ranging from 1 ("all of the time") to 7 ("none of the time").[1][3] Higher scores consistently indicate a better health-related quality of life.

The scoring algorithm is as follows:

-

Domain Score Calculation: The scores for all items within a specific domain are summed up and then divided by the number of items in that domain.[5]

-

Overall CLDQ Score: The overall score is the mean of the scores from the six domains.[2]

This scoring system provides both a granular view of the specific areas in which a patient is most affected and a single, comprehensive score for overall HRQL.

Experimental Protocols for Validation

The CLDQ and its derivatives have undergone extensive validation to ensure their reliability and accuracy as a measurement tool. The validation process typically involves a standardized pipeline of psychometric assessments.

A generalized workflow for the validation of the CLDQ is depicted below.

Detailed Methodologies

1. Internal Consistency Reliability:

-

Objective: To assess the degree to which items within a specific domain measure the same underlying construct.

-

Method: Calculation of Cronbach's alpha coefficient for each domain. A value of >0.70 is generally considered acceptable.[2]

2. Test-Retest Reliability:

-

Objective: To evaluate the stability of the questionnaire over time in patients with stable disease.

-

Method: The questionnaire is administered to the same group of patients on two separate occasions (typically 2-4 weeks apart). The correlation between the scores from the two administrations is then calculated using the Intraclass Correlation Coefficient (ICC) or Pearson's correlation coefficient.

3. Construct Validity:

-